molecular formula C14H14F3NO5S B2835585 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1795494-09-5

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2835585
CAS No.: 1795494-09-5
M. Wt: 365.32
InChI Key: VRXPMAFANVHZJQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a hydroxypropyl group, and a trifluoromethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

  • Formation of the Furan-2-yl-2-hydroxypropyl Intermediate

      Starting Materials: Furan, epichlorohydrin.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the opening of the epoxide ring in epichlorohydrin, leading to the formation of the hydroxypropyl group attached to the furan ring.

  • Sulfonamide Formation

      Starting Materials: The furan-2-yl-2-hydroxypropyl intermediate, 2-(trifluoromethoxy)benzenesulfonyl chloride.

      Reaction Conditions: This step involves the reaction of the intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine, which acts as an acid scavenger, facilitating the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxypropyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
  • Reduction

    • The sulfonamide group can be reduced under specific conditions to form the corresponding amine.
  • Substitution

    • The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.

    Protein Binding: The compound can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: Due to its potential enzyme inhibition properties, it can be explored as a lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Its unique chemical structure can be utilized in the development of diagnostic agents for imaging or detection of specific biomolecules.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a modifying agent in the synthesis of polymers with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and preventing their normal function.

    Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide: Lacks the furan ring, which may affect its binding properties and reactivity.

    N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a different alkyl chain length, which can influence its solubility and biological activity.

Uniqueness

    Structural Complexity: The presence of both a furan ring and a trifluoromethoxybenzenesulfonamide moiety makes it unique compared to simpler analogs.

This detailed overview provides a comprehensive understanding of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO5S/c1-13(19,12-7-4-8-22-12)9-18-24(20,21)11-6-3-2-5-10(11)23-14(15,16)17/h2-8,18-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXPMAFANVHZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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